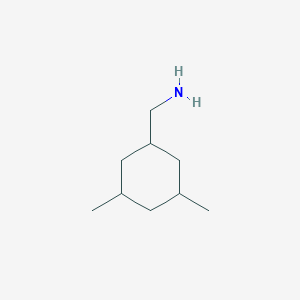

(3,5-Dimethylcyclohexyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylcyclohexyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-7-3-8(2)5-9(4-7)6-10/h7-9H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLFPXZUZARLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethylcyclohexyl Methanamine and Its Analogues

Direct Synthesis Routes to (3,5-Dimethylcyclohexyl)methanamine

Direct synthetic strategies for preparing this compound primarily involve the formation of the aminomethyl group on a pre-existing 3,5-dimethylcyclohexane core. Key methods include reductive amination of the corresponding aldehyde, reduction of a nitrile, and the Gabriel synthesis from a suitable halide.

Reductive Amination Pathways for this compound

Reductive amination is a versatile and widely used method for the synthesis of amines. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, the starting material would be 3,5-dimethylcyclohexanecarboxaldehyde.

The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine, which is subsequently reduced to the primary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine over the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation over metals like nickel, palladium, or platinum is also a viable reduction method. organic-chemistry.org

Table 1: General Conditions for Reductive Amination

| Starting Material | Reagents | Typical Solvents | General Observations |

| 3,5-Dimethylcyclohexanecarboxaldehyde | 1. Ammonia (or ammonium (B1175870) salt) 2. Reducing agent (e.g., NaBH3CN, NaBH(OAc)3, H2/catalyst) | Methanol (B129727), Ethanol (B145695), Dichloromethane (B109758) | The reaction is often performed as a one-pot synthesis. The pH of the reaction medium can be crucial for imine formation. |

Nitrile Reduction Approaches to this compound

The reduction of nitriles offers a direct route to primary amines. In this context, this compound can be synthesized by the reduction of 3,5-dimethylcyclohexanecarbonitrile. This method is advantageous as the nitrile precursor can often be prepared from the corresponding alkyl halide via nucleophilic substitution with a cyanide salt.

Powerful reducing agents are required for the conversion of nitriles to amines. Lithium aluminum hydride (LiAlH4) is a common and highly effective reagent for this transformation, typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.combyjus.comwikipedia.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by workup with water to hydrolyze the intermediate aluminum-nitrogen complexes and liberate the primary amine. masterorganicchemistry.com

Alternatively, catalytic hydrogenation can be employed. This method typically involves high pressures of hydrogen gas and a metal catalyst such as Raney nickel or rhodium on alumina.

Table 2: Common Reagents for Nitrile Reduction

| Starting Material | Reducing Agent | Typical Solvents | Key Considerations |

| 3,5-Dimethylcyclohexanecarbonitrile | Lithium aluminum hydride (LiAlH4) | Diethyl ether, Tetrahydrofuran (THF) | Highly reactive and requires anhydrous conditions. byjus.comwikipedia.org |

| 3,5-Dimethylcyclohexanecarbonitrile | Catalytic Hydrogenation (e.g., H2/Raney Ni) | Ethanol, Methanol | Often requires high pressure and temperature. |

Gabriel Synthesis and Related Methods for this compound

The Gabriel synthesis is a classic method for the preparation of primary amines from primary alkyl halides, avoiding the overalkylation often encountered in direct alkylation with ammonia. For the synthesis of this compound, the required starting material would be 1-(halomethyl)-3,5-dimethylcyclohexane (e.g., 1-(bromomethyl)-3,5-dimethylcyclohexane).

The synthesis proceeds in two main steps. First, potassium phthalimide (B116566) is N-alkylated with the alkyl halide to form an N-alkylphthalimide intermediate. In the second step, this intermediate is cleaved to release the primary amine. The cleavage is traditionally performed by acidic hydrolysis, but milder conditions using hydrazine (B178648) (the Ing-Manske procedure) are more common to avoid harsh reaction conditions. ic.ac.uk

Table 3: Steps of the Gabriel Synthesis

| Step | Reagents | Product |

| 1. N-Alkylation | 1-(Bromomethyl)-3,5-dimethylcyclohexane, Potassium phthalimide | N-((3,5-Dimethylcyclohexyl)methyl)phthalimide |

| 2. Deprotection | Hydrazine (N2H4) or Acid Hydrolysis (e.g., HBr, HCl) | This compound |

This method is generally efficient for primary alkyl halides and provides a clean route to the desired primary amine.

Other Established Synthetic Protocols for Amines Applicable to this compound

Other general methods for amine synthesis could potentially be adapted for this compound. These include the Hofmann rearrangement of 3,5-dimethylcyclohexylacetamide, the Curtius rearrangement of a 3,5-dimethylcyclohexylacyl azide, or the Schmidt reaction of 3,5-dimethylcyclohexylacetic acid. However, these methods often involve more steps and potentially hazardous intermediates compared to the more direct routes previously described.

Stereoselective Synthesis of Enantiopure and Diastereopure this compound Isomers

The 3,5-dimethylcyclohexane ring system can exist as cis and trans diastereomers. Furthermore, if the starting material is chiral, the synthesis can lead to enantiomerically enriched products. Achieving stereocontrol is a significant challenge in the synthesis of substituted cyclohexanes.

Chiral Auxiliary-Mediated Syntheses of this compound Precursors

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. google.comsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

In the context of synthesizing specific stereoisomers of this compound, a chiral auxiliary could be attached to a precursor molecule, such as a 3,5-dimethylcyclohexanecarboxylic acid derivative. For instance, the carboxylic acid could be converted to an amide using a chiral amine auxiliary, such as a derivative of pseudoephedrine or a chiral oxazolidinone. sigmaaldrich.com The subsequent alkylation or other modification of a prochiral center in the cyclohexane (B81311) ring would proceed with a high degree of diastereoselectivity, controlled by the steric and electronic properties of the chiral auxiliary. Finally, removal of the auxiliary would furnish a chiral, enantiomerically enriched precursor that can then be converted to the target amine.

While specific examples of chiral auxiliary-mediated synthesis of this compound precursors were not found in the searched literature, this approach represents a powerful strategy for accessing specific stereoisomers of this compound and its analogues. The development of such a synthetic route would be a valuable contribution to the stereoselective synthesis of substituted cyclohexylmethanamines.

Asymmetric Catalysis in the Production of this compound

The production of specific stereoisomers of this compound is crucial for its application in pharmaceuticals and other specialized fields. Asymmetric catalysis offers a direct route to enantiomerically enriched products, avoiding the need for subsequent resolution steps. Research in this area focuses on the development of chiral catalysts that can effectively control the stereochemistry of the reaction.

Common strategies involve the asymmetric hydrogenation or reductive amination of a suitable prochiral precursor, such as 3,5-dimethylbenzaldehyde (B1265933) or 3,5-dimethylbenzyl cyanide. Chiral metal complexes, often featuring ligands based on phosphines (e.g., BINAP) or diamines (e.g., DAIPEN), are frequently employed to induce chirality. The choice of catalyst, ligand, and reaction conditions is critical in achieving high enantiomeric excess (e.e.).

Table 1: Examples of Asymmetric Catalysts in Analogous Reductive Aminations

| Catalyst/Ligand System | Substrate Type | Product Type | Reported Enantiomeric Excess (e.e.) |

| Ru-BINAP | β-Keto esters | β-Amino esters | >95% |

| Rh-DIPAMP | α-Acetamidoacrylates | α-Amino acids | >90% |

| Ir-Feringa-phos | Imines | Amines | Up to 98% |

Note: Data is illustrative of catalyst systems used in similar transformations and may not be specific to this compound synthesis due to proprietary nature of direct industrial processes.

Resolution Techniques for this compound Enantiomers

When a racemic mixture of this compound is produced, resolution techniques are necessary to separate the enantiomers. These methods are based on the differential interaction of the enantiomers with a chiral resolving agent or a chiral stationary phase.

Classical chemical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomers with a base liberates the individual enantiomers of (3,s-Dimethylcyclohexyl)methanamine.

Enzymatic resolution offers a greener alternative. Lipases, for instance, can selectively acylate one enantiomer of the racemic amine, allowing for the easy separation of the acylated product from the unreacted enantiomer.

Chromatographic resolution using a chiral stationary phase (CSP) is another powerful technique. The racemic mixture is passed through a column packed with a chiral material that interacts differently with each enantiomer, leading to their separation.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

The efficiency and selectivity of this compound synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, pressure, and catalyst loading is essential for maximizing product yield and purity.

The choice of solvent can significantly influence reaction rates, equilibria, and the stereochemical outcome of the synthesis. In the reductive amination of 3,5-dimethylbenzaldehyde, for example, polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) may be favored for their ability to dissolve the reactants and intermediates. In contrast, for catalytic hydrogenations, alcohols such as methanol or ethanol are often used. The solvent can also play a role in catalyst stability and activity.

Temperature and pressure are critical parameters, particularly in catalytic hydrogenation processes. Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions or catalyst decomposition. Similarly, higher hydrogen pressures can enhance the rate of hydrogenation but may also affect the selectivity of the reaction. The optimal temperature and pressure must be determined empirically for each specific synthetic route and catalyst system to achieve a balance between reaction speed, yield, and selectivity.

Table 2: Illustrative Influence of Temperature and Pressure on a Generic Reductive Amination

| Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |

| 50 | 10 | 75 | 90 |

| 70 | 10 | 85 | 88 |

| 70 | 20 | 92 | 85 |

| 90 | 20 | 88 | 80 |

Note: This data is hypothetical and serves to illustrate general trends. Actual optimal conditions would be specific to the reaction.

The amount of catalyst and other reagents used directly impacts the cost-effectiveness and environmental footprint of the synthesis. Optimizing the catalyst loading involves finding the minimum amount of catalyst that can achieve a high conversion rate in a reasonable timeframe. Overloading the catalyst can be economically inefficient and may lead to difficulties in product purification. Similarly, the stoichiometry of the reagents, such as the reducing agent in a reductive amination, must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical manufacturing to minimize environmental impact and enhance safety. nih.govyoutube.comresearchgate.net These principles guide the development of more sustainable synthetic routes for compounds like this compound.

Key green chemistry considerations include:

Prevention of Waste: Designing synthetic pathways that generate minimal waste is a primary goal. nih.govyoutube.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.govyoutube.com

Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. nih.govyoutube.com

Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be minimized or replaced with safer alternatives. nih.govyoutube.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.govyoutube.com

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources is a key aspect of green chemistry. nih.govyoutube.com

For the synthesis of this compound, this translates to favoring catalytic routes over stoichiometric reductions, using recyclable catalysts, choosing environmentally benign solvents, and optimizing reaction conditions to reduce energy input.

Chemical Reactivity and Derivatization of 3,5 Dimethylcyclohexyl Methanamine

Amine Reactivity in (3,5-Dimethylcyclohexyl)methanamine

The lone pair of electrons on the nitrogen atom of the primary amine group in this compound makes it a potent nucleophile and a base, enabling a variety of chemical transformations. These reactions are fundamental to the synthesis of a diverse range of derivatives.

Acylation Reactions of this compound

This compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. For instance, the reaction with acetic anhydride (B1165640) yields N-((3,5-dimethylcyclohexyl)methyl)acetamide. wikipedia.orgnih.gov Similarly, reaction with benzoyl chloride in the presence of a base would be expected to produce N-((3,5-dimethylcyclohexyl)methyl)benzamide. The general conditions for such reactions often involve a solvent like dichloromethane (B109758) or toluene (B28343) and may include a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. google.com

Table 1: Representative Acylation Reactions of Primary Amines

| Amine | Acylating Agent | Product | Typical Conditions |

| Methylamine (B109427) | Acetic Anhydride | N-Methylacetamide | Neat or in solvent, often with heat |

| Aniline | Benzoyl Chloride | N-Phenylbenzamide | Schotten-Baumann conditions (aq. base) |

| Benzylamine | Acetyl Chloride | N-Benzylacetamide | Aprotic solvent, with a tertiary amine base |

This table presents generalized examples of acylation reactions for illustrative purposes.

Alkylation Reactions of this compound

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. However, direct alkylation of primary amines often leads to a mixture of mono-, di-, and even tri-alkylated products, making it a less controlled method for synthesizing secondary or tertiary amines. masterorganicchemistry.com For instance, reaction with an alkyl halide like benzyl (B1604629) bromide could theoretically produce N-benzyl-(3,5-dimethylcyclohexyl)methanamine and N,N-dibenzyl-(3,5-dimethylcyclohexyl)methanamine.

To achieve selective mono-alkylation, indirect methods such as reductive amination are generally preferred. The challenge of overalkylation is a well-documented issue in amine synthesis. masterorganicchemistry.com

Reductive Amination with this compound as a Reactant

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines, offering greater control than direct alkylation. masterorganicchemistry.comnih.gov This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by in-situ reduction of this intermediate to the corresponding amine.

This compound, as a primary amine, can react with aldehydes or ketones to form an intermediate imine, which is then reduced. For example, reacting this compound with benzaldehyde (B42025) would form an N-benzylidene-(3,5-dimethylcyclohexyl)methanamine intermediate, which upon reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), would yield N-benzyl-(3,5-dimethylcyclohexyl)methanamine. nih.gov The use of sodium triacetoxyborohydride is often favored due to its mildness and selectivity. nih.gov

Table 2: Examples of Reductive Amination

| Amine | Carbonyl Compound | Reducing Agent | Product |

| Aniline | Benzaldehyde | H₂/Pd-C | N-Benzylaniline |

| Cyclohexylamine (B46788) | Acetone | NaBH(OAc)₃ | N-Isopropylcyclohexylamine |

| Benzylamine | Cyclohexanone | NaBH₃CN | N-Cyclohexylbenzylamine |

This table provides illustrative examples of reductive amination reactions.

Formation of Schiff Bases and Imines from this compound

Primary amines like this compound react with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netsamipubco.comnih.govuobaghdad.edu.iq This condensation reaction is typically reversible and is often catalyzed by an acid or a base. The formation of the C=N double bond of the imine is driven by the removal of water from the reaction mixture.

For instance, the reaction of this compound with a substituted benzaldehyde, such as 2,4-dichlorobenzaldehyde, in a solvent like methanol (B129727) would be expected to yield the corresponding N-(2,4-dichlorobenzylidene)-(3,5-dimethylcyclohexyl)methanamine. researchgate.net The stability of the resulting imine can vary, with those derived from aromatic aldehydes generally being more stable than those from aliphatic aldehydes. researchgate.net

Table 3: Representative Schiff Base Formation Reactions

| Amine | Carbonyl Compound | Product (Schiff Base) |

| Aniline | Salicylaldehyde | N-(Salicylidene)aniline |

| Ethylamine | Acetone | N-Ethylpropan-2-imine |

| p-Toluidine | Vanillin | 4-((p-Tolylimino)methyl)-2-methoxyphenol |

This table showcases general examples of Schiff base formation.

Cyclohexyl Ring Reactivity in this compound

The cyclohexyl ring in this compound is a saturated aliphatic scaffold and is generally less reactive than the amine functionality under typical conditions. The C-H bonds of the cyclohexane (B81311) ring are relatively inert.

Functionalization of the Cyclohexyl Moiety of this compound

Direct functionalization of the cyclohexyl ring in this compound is challenging due to the lack of reactive sites on the saturated hydrocarbon structure. Reactions such as halogenation or oxidation would likely require harsh conditions that could also affect the amine group. To achieve selective functionalization of the ring, it would typically be necessary to first protect the amine group. For instance, acylation of the amine to form an amide would decrease its reactivity, potentially allowing for subsequent reactions on the cyclohexyl ring under specific conditions. However, the searched literature does not provide specific examples of such functionalizations for this particular compound. Any such transformation would need to contend with the directing effects of the existing methyl and aminomethyl substituents.

Stereochemical Implications of Cyclohexyl Ring Transformations in this compound Derivatives

The stereochemistry of the 3,5-dimethyl-substituted cyclohexane ring plays a crucial role in the reactivity of the amine and the stereochemical outcome of its transformations. The cyclohexane ring exists in a chair conformation, with the methyl groups and the aminomethyl group occupying either axial or equatorial positions.

The relative stability of the conformers is dictated by steric interactions, particularly 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org For a substituent on a cyclohexane ring, the equatorial position is generally more stable than the axial position to minimize these steric clashes. libretexts.org In the case of this compound, the cis and trans isomers will have different conformational preferences.

For the cis-isomer, both methyl groups are on the same face of the ring. A chair conformation with both methyl groups in equatorial positions would be highly favored. For the trans-isomer, the methyl groups are on opposite faces, leading to a conformation where one methyl group is axial and the other is equatorial.

During chemical transformations, the stereochemistry of the ring can influence the approach of reagents and the stability of transition states. For example, in nucleophilic substitution reactions at the amine's nitrogen, the bulky dimethylcyclohexyl group can sterically hinder the reaction. The orientation of the aminomethyl group (axial vs. equatorial) can also affect reaction rates. Reactions proceeding through an SN2 mechanism are sensitive to steric hindrance, and the accessibility of the nitrogen lone pair will be different in the various conformers. youtube.com

Elimination reactions on derivatives of this compound would be expected to follow the principles of stereoelectronics, such as the need for an anti-periplanar arrangement of the leaving group and a β-hydrogen for E2 eliminations. khanacademy.org The conformational constraints of the dimethyl-substituted ring would dictate which hydrogens are available for elimination.

Formation of Salts and Complexes with this compound

As a primary amine, this compound is a weak base and readily reacts with acids to form ammonium (B1175870) salts. nih.gov These salts often exhibit increased water solubility compared to the free amine.

Furthermore, the nitrogen atom's lone pair of electrons allows this compound to act as a ligand in the formation of coordination complexes with various metal ions. The steric bulk of the dimethylcyclohexyl group can influence the coordination number and geometry of the resulting metal complexes. The formation of stable complexes with transition metals like copper, nickel, palladium, and chromium has been observed with other primary amines and their derivatives. nih.govnih.gov These complexes can exhibit interesting catalytic or biological properties.

Table 1: Potential Metal Complexes with this compound

| Metal Ion | Potential Coordination Geometry | Potential Applications |

| Cu(II) | Tetrahedral, Square Planar | Catalysis, Antimicrobial agents |

| Ni(II) | Square Planar, Octahedral | Catalysis |

| Pd(II) | Square Planar | Cross-coupling reactions |

| Cr(III) | Octahedral | Catalysis |

Reaction Mechanisms of this compound Transformations

Understanding the reaction mechanisms provides insight into the factors that control the reactivity and product distribution in the transformations of this compound.

Mechanistic Studies of Primary Amine Reactions Involving this compound

The N-alkylation with alcohols , as mentioned earlier, is proposed to proceed via a hydrogen autotransfer mechanism. researchgate.net A key step is the initial dehydrogenation of the alcohol to an aldehyde, catalyzed by a metal complex. The aldehyde then reacts with the primary amine to form a hemiaminal, which dehydrates to an imine. Finally, the imine is reduced by the metal hydride species formed in the initial dehydrogenation step to yield the secondary amine.

The reductive amination of cyclohexanones to produce cyclohexylamines is suggested to proceed through the formation of a cyclohexylideneamine intermediate. researchgate.net This intermediate is then hydrogenated to the final amine product.

The formation of N-nitrosamines from the reaction of secondary amines with nitrous acid is a well-studied reaction. However, primary amines can also be involved in the formation of such compounds under certain conditions, for instance, in the presence of chlorine and ammonia (B1221849). The proposed mechanism involves the formation of a UDMH (1,1-dimethylhydrazine)-like intermediate which is then oxidized. nih.gov

Computational Insights into Reaction Pathways of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. While specific computational studies on this compound are scarce, research on similar systems provides valuable insights.

DFT calculations have been employed to study the mechanism of N-alkylation of amines with alcohols catalyzed by iridium and palladium complexes. These studies have helped to determine the energetics of the catalytic cycle, including the intermediates and transition states involved in alcohol oxidation, imine formation, and imine reduction. researchgate.net

Computational studies on the synthesis of arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) derivatives, which share the dimethylcyclohexane moiety, have utilized DFT to optimize geometries and calculate global chemical reactivity descriptors. researchgate.net Similar computational approaches could be applied to this compound to understand its conformational preferences, electronic properties, and the transition states of its reactions. This would allow for a deeper understanding of the stereochemical and electronic factors that govern its reactivity.

Spectroscopic and Structural Characterization of 3,5 Dimethylcyclohexyl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of (3,5-Dimethylcyclohexyl)methanamine

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, which exists as a mixture of stereoisomers (cis and trans), NMR analysis would be crucial for distinguishing between these forms.

Proton NMR Analysis of this compound

A hypothetical ¹H NMR spectrum of this compound would be expected to show a complex pattern of signals. The chemical shifts (δ) and coupling constants (J) would be influenced by the stereochemistry of the cyclohexane (B81311) ring.

Expected Signals:

-CH₂NH₂ Protons: A multiplet or a pair of doublets corresponding to the two protons of the aminomethyl group. The chemical shift would likely be in the range of 2.5-3.0 ppm.

Cyclohexane Ring Protons: A series of complex multiplets in the upfield region (approximately 0.8-2.0 ppm) corresponding to the methine and methylene (B1212753) protons of the cyclohexane ring.

Methyl Protons (-CH₃): Doublets in the range of 0.8-1.2 ppm, arising from the two methyl groups. The exact chemical shift and splitting pattern would depend on their orientation (axial or equatorial) and the coupling to the adjacent methine protons.

Amine Protons (-NH₂): A broad singlet that can appear over a wide range of chemical shifts, often between 1.0 and 3.5 ppm. Its position and intensity can be affected by solvent, concentration, and temperature.

Hypothetical ¹H NMR Data Table:

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ | 0.8 - 1.2 | d | ~6-7 |

| Cyclohexane -CH₂- | 0.8 - 2.0 | m | - |

| Cyclohexane -CH- | 0.8 - 2.0 | m | - |

| -CH₂NH₂ | 2.5 - 3.0 | m | - |

| -NH₂ | 1.0 - 3.5 | br s | - |

Note: This table is predictive and not based on experimental data.

Carbon-13 NMR Analysis of this compound

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule, which would differ for the cis and trans isomers due to symmetry.

Expected Signals:

Methyl Carbons (-CH₃): Signals in the aliphatic region, typically between 15-25 ppm.

Cyclohexane Carbons: A set of signals between 25-45 ppm for the methylene (-CH₂-) and methine (-CH-) carbons of the ring.

Aminomethyl Carbon (-CH₂NH₂): A signal expected in the range of 40-50 ppm.

Hypothetical ¹³C NMR Data Table:

| Assignment | Predicted Chemical Shift (ppm) |

| -CH₃ | 15 - 25 |

| Cyclohexane -CH₂- | 25 - 45 |

| Cyclohexane -CH- | 25 - 45 |

| -CH₂NH₂ | 40 - 50 |

Note: This table is predictive and not based on experimental data.

Advanced NMR Techniques for Stereochemical Elucidation of this compound

To definitively assign the stereochemistry of the cis and trans isomers, advanced NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): Would reveal the ¹H-¹H coupling networks, helping to trace the connectivity of the protons within the cyclohexane ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, further confirming the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would be particularly crucial for determining the relative stereochemistry. For example, spatial proximity between the protons of the two methyl groups in the cis isomer would result in a cross-peak in the NOESY spectrum, which would be absent in the trans isomer.

Infrared (IR) and Raman Spectroscopy of this compound

IR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Expected Vibrational Bands:

N-H Stretching: Primary amines typically show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. These bands can be broadened by hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

N-H Bending: A bending vibration for the -NH₂ group is expected around 1590-1650 cm⁻¹.

C-N Stretching: The C-N stretching vibration would likely be observed in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

C-H Bending: Various C-H bending vibrations for the CH₂, and CH₃ groups would be present in the fingerprint region (below 1500 cm⁻¹).

Hypothetical IR Data Table:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3500 | N-H stretch | Medium |

| 2850 - 2960 | C-H stretch | Strong |

| 1590 - 1650 | N-H bend | Medium |

| 1450 - 1470 | C-H bend | Medium |

| 1000 - 1250 | C-N stretch | Medium |

Note: This table is predictive and not based on experimental data.

Raman spectroscopy would provide complementary information, with the C-C and symmetric C-H stretching vibrations often being more prominent than in the IR spectrum.

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Fragmentation Pathways of this compound

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 141, corresponding to the molecular formula C₉H₁₉N.

Expected Fragmentation Pathways:

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of the dimethylcyclohexyl radical to form a stable iminium ion at m/z = 30 ([CH₂=NH₂]⁺). This would likely be the base peak in the spectrum.

Loss of the Amino Group: Cleavage of the C-N bond could result in the formation of a dimethylcyclohexylmethyl cation at m/z = 125 ([C₉H₁₇]⁺).

Ring Fragmentation: The cyclohexane ring could undergo fragmentation, leading to the loss of smaller neutral molecules like ethene (C₂H₄) or propene (C₃H₆), resulting in a series of smaller fragment ions.

Hypothetical Mass Spectrometry Data Table:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 141 | [C₉H₁₉N]⁺ | Molecular Ion |

| 125 | [C₉H₁₇]⁺ | Loss of •NH₂ |

| 30 | [CH₄N]⁺ | α-cleavage, loss of •C₈H₁₅ |

Note: This table is predictive and not based on experimental data.

High-Resolution Mass Spectrometry for this compound Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecular ion and its fragments with a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is crucial for distinguishing between isomers and other compounds with the same nominal mass.

For this compound (C₉H₁₉N), the expected exact mass of the molecular ion [M]⁺ and the protonated molecule [M+H]⁺ can be calculated and then compared with the experimental data obtained from an HRMS instrument.

Table 1: Theoretical Exact Masses for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

| [M]⁺ | C₉H₁₉N⁺ | 141.15175 |

| [M+H]⁺ | C₉H₂₀N⁺ | 142.15958 |

Note: These are theoretical values. Experimental data would be required for actual identification.

Detailed analysis of the fragmentation patterns in the high-resolution mass spectrum would further corroborate the structure. Key fragments would likely arise from the cleavage of the C-C bonds within the cyclohexane ring and the loss of the aminomethyl group.

X-ray Crystallography of this compound Co-crystals and Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While crystallographic data for this compound itself is not readily found in public databases, the formation of co-crystals or crystalline derivatives would be a viable strategy to facilitate its structural elucidation.

Solid-State Structural Analysis of this compound

To obtain a solid-state structure, this compound would need to be crystallized, either in its pure form or as a salt or co-crystal with a suitable co-former. A successful single-crystal X-ray diffraction experiment would provide precise information on:

Conformation of the cyclohexane ring: Whether it adopts a chair, boat, or twist-boat conformation.

Orientation of the methyl and aminomethyl groups: Their axial or equatorial positions on the cyclohexane ring.

Stereochemistry: The relative (cis/trans) and absolute configuration of the stereocenters.

Table 2: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiopure this compound

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers, including enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these non-superimposable mirror images.

These techniques measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule. For an enantiopure sample of a specific stereoisomer of this compound, a characteristic CD or ORD spectrum would be obtained. The mirror image enantiomer would produce a spectrum of equal magnitude but opposite sign. These methods are invaluable for:

Determining the enantiomeric purity of a sample.

Assigning the absolute configuration of a chiral center, often in conjunction with computational predictions.

Studying conformational changes in solution.

A hypothetical CD spectrum for an enantiopure sample would show positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule.

Stereochemistry and Conformational Analysis of 3,5 Dimethylcyclohexyl Methanamine

Chirality and Isomerism in (3,5-Dimethylcyclohexyl)methanamine

This compound possesses multiple stereogenic centers, leading to the existence of several stereoisomers. The substitution pattern on the cyclohexane (B81311) ring is key to understanding its isomeric forms.

The carbon atoms C-1, C-3, and C-5 of the cyclohexane ring in this compound are potential stereocenters. The presence of two methyl groups at positions 3 and 5, and an aminomethyl group, gives rise to different stereoisomers depending on their relative orientations (cis or trans).

Specifically, 1,3,5-trisubstituted cyclohexanes can exist as cis and trans isomers. stackexchange.com In the case of this compound, we can consider two primary diastereomers:

cis-(3,5-Dimethylcyclohexyl)methanamine: In this isomer, both methyl groups are on the same side of the cyclohexane ring relative to the aminomethyl group.

trans-(3,5-Dimethylcyclohexyl)methanamine: In this isomer, one methyl group is on the same side (cis) and the other is on the opposite side (trans) of the ring relative to the aminomethyl group.

The cis-isomer is achiral as it possesses a plane of symmetry that bisects the aminomethyl group and the C1-C4 axis of the ring. The trans-isomer, however, is chiral and can exist as a pair of enantiomers. This is because it lacks a plane of symmetry. vedantu.com

The number of possible stereoisomers can be determined by analyzing the chiral centers. For 1,3,5-trimethylcyclohexane, which is analogous, there are two stereoisomers: a cis (achiral meso compound) and a trans (chiral, existing as a pair of enantiomers) form. stackexchange.comvedantu.com Applying this to this compound, we can expect a similar situation.

Table 1: Stereoisomers of this compound

| Isomer | Chirality | Number of Stereoisomers |

| cis-(3,5-Dimethylcyclohexyl)methanamine | Achiral (meso) | 1 |

| trans-(3,5-Dimethylcyclohexyl)methanamine | Chiral | 2 (one pair of enantiomers) |

Stereochemical Nomenclature and Assignment for this compound

The absolute configuration of the stereocenters in the chiral trans-isomer can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on each chiral carbon (C-1, C-3, and C-5) are ranked based on atomic number. For example, at C-1, the priority would be -CH2NH2 > C-2/C-6 > H. The assignment of R or S configuration would depend on the specific spatial arrangement of the groups.

The IUPAC nomenclature for these isomers would include the prefixes cis- or trans- along with the (R) and (S) designators for the chiral centers in the trans-enantiomers. For example, a specific trans-isomer could be named (1R, 3S, 5R)-(3,5-Dimethylcyclohexyl)methanamine.

Conformational Preferences of the Cyclohexyl Ring in this compound

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.publibretexts.org The substituents on the ring can occupy either axial or equatorial positions, and the relative stability of the conformers is determined by the steric interactions of these substituents.

The chair conformation is the most stable arrangement for the cyclohexane ring in this compound. pressbooks.pub The boat conformation is significantly less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.org Therefore, the analysis of conformational preferences focuses on the different possible chair conformations.

Through a process called ring flipping, one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa. pressbooks.pub The energy barrier for this interconversion is relatively low, allowing for a dynamic equilibrium between the possible chair conformers at room temperature. pressbooks.pub

The stability of a particular chair conformation is primarily influenced by steric strain, particularly 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) on the same side of the ring at the C-3 and C-5 positions relative to the substituent. chemedx.org Larger substituents create more significant 1,3-diaxial interactions and thus have a stronger preference for the equatorial position. wikipedia.org

The conformational preference of a substituent is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformations. A larger A-value indicates a stronger preference for the equatorial position.

Table 2: Approximate A-values for Relevant Substituents

| Substituent | A-value (kcal/mol) |

| -CH3 | 1.7 |

| -CH2NH2 | ~1.7-1.8 (estimated) |

Note: The A-value for the aminomethyl group is not widely reported but is expected to be similar to or slightly larger than a methyl group due to its size.

For the cis-isomer of this compound, one chair conformation can have all three substituents in equatorial positions. The alternative ring-flipped conformation would place all three substituents in the more sterically hindered axial positions. Therefore, the tri-equatorial conformer is significantly more stable. chegg.comquora.com

For the trans-isomer , one chair conformation will have two substituents in equatorial positions and one in an axial position. The ring-flipped conformer will have two axial substituents and one equatorial. The more stable conformer will be the one that places the maximum number of larger groups in the equatorial position. Given the similar A-values of the methyl and aminomethyl groups, the conformer with two equatorial groups will be favored. quora.comlibretexts.org

Rotational Isomerism around the C-N Bond in this compound

Rotational isomerism, or the existence of conformers due to restricted rotation around a single bond, is also a feature of this compound. Specifically, rotation around the C1-C(H2NH2) bond and the C-N bond of the aminomethyl group can lead to different rotational isomers (rotamers).

The rotation around the C-N bond in amines is generally rapid at room temperature. researchgate.net However, the steric bulk of the cyclohexyl ring and the potential for intramolecular hydrogen bonding (if applicable in certain environments) could influence the rotational barrier. In molecules with significant steric hindrance or intramolecular interactions, distinct rotamers can sometimes be observed spectroscopically. nih.govnih.gov

Dynamic NMR and Conformational Interconversion in this compound

The conformational flexibility of the cyclohexane ring is a cornerstone of stereochemistry. In this compound, the chair conformation represents the most stable arrangement. However, this is not a static structure. The molecule undergoes rapid ring-flipping at room temperature, leading to the interconversion between two chair conformers. In this process, axial substituents become equatorial and vice versa.

For this compound, the relative orientation of the two methyl groups and the aminomethyl group dictates the energetic profile of this interconversion. The cis and trans isomers of this compound will exhibit distinct conformational preferences.

trans-(3,5-Dimethylcyclohexyl)methanamine: In the trans isomer, the methyl groups are on opposite faces of the ring. Again, two chair conformers exist in equilibrium. The energetic difference between these conformers will depend on the steric interactions of the methyl and aminomethyl groups in their respective axial and equatorial positions.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying such conformational interconversions. At room temperature, the rapid ring-flipping of this compound would likely result in time-averaged NMR signals, where the chemical shifts and coupling constants represent a weighted average of the contributing conformers.

However, by lowering the temperature, it is possible to slow down the rate of interconversion to a point where the individual conformers can be observed separately on the NMR timescale. This "freezing out" of the conformations allows for the determination of the equilibrium constant and, consequently, the free energy difference (ΔG°) between the conformers. Furthermore, by analyzing the coalescence of the signals as the temperature is raised, the rate constant for the interconversion can be determined, providing access to the activation energy (ΔG‡) of the ring-flipping process.

| Parameter | Description | Typical Technique |

| ΔG° | Gibbs Free Energy difference between conformers | Low-temperature NMR integration |

| K | Equilibrium constant between conformers | Calculated from ΔG° |

| ΔG‡ | Activation energy for ring-flipping | Lineshape analysis of variable-temperature NMR spectra |

Computational Modeling of Stereoisomers and Conformational Landscapes of this compound

In conjunction with experimental techniques like dynamic NMR, computational modeling provides invaluable insights into the stereochemistry and conformational preferences of this compound. Molecular mechanics and quantum mechanics calculations can be employed to map the potential energy surface of the molecule and identify its stable conformers and the transition states that connect them.

Computational methods can be used to calculate the relative energies of the different stereoisomers (cis and trans) and their respective chair conformers. These calculations typically involve geometry optimization to find the lowest energy structure for each conformer. The results can predict the most stable isomer and the preferred conformation for each.

The key energetic contributions that are considered in these models include:

Torsional Strain: Arising from the eclipsing of bonds.

Angle Strain: Deviations from ideal bond angles.

Steric Strain (van der Waals Strain): Repulsive interactions between non-bonded atoms. A critical factor in this molecule is the 1,3-diaxial interactions, where an axial substituent experiences steric hindrance from the other two axial atoms on the same side of the ring.

By modeling the entire ring-flipping process, a detailed energy profile can be constructed. This profile would show the energy minima corresponding to the chair conformations and the energy maxima corresponding to the higher-energy twist-boat and half-chair transition states.

| Computational Method | Information Obtained |

| Molecular Mechanics (e.g., MMFF, UFF) | Rapid calculation of conformational energies and geometries. |

| Quantum Mechanics (e.g., DFT, ab initio) | More accurate electronic structure, energies, and NMR parameters. |

These computational studies can also be used to predict NMR parameters, such as chemical shifts and coupling constants, for each conformer. By comparing these predicted values with the experimental data obtained from low-temperature NMR, a more complete and validated picture of the conformational equilibrium can be achieved. This synergy between computational and experimental approaches is crucial for a comprehensive understanding of the complex stereodynamics of molecules like this compound.

Applications and Utility of 3,5 Dimethylcyclohexyl Methanamine in Advanced Materials and Catalysis

(3,5-Dimethylcyclohexyl)methanamine as a Chiral Building Block in Organic Synthesis

Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and agrochemical industries. nih.govsigmaaldrich.com The stereochemical information embedded within a chiral building block can be effectively transferred to a target molecule, obviating the need for complex asymmetric transformations or costly resolution steps. This compound, with its defined stereocenters, serves as an excellent source of chirality.

Synthesis of Complex Molecules Utilizing this compound as a Chirality Source

The inherent chirality of this compound can be leveraged in the synthesis of complex molecular architectures. The primary amine functionality allows for its incorporation into larger molecules through various chemical transformations, such as amidation, imine formation, and reductive amination. Once integrated, the dimethylcyclohexyl scaffold imparts its stereochemical identity onto the new molecule.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the principles of using chiral amines as building blocks are well-established. nih.govacs.org For instance, chiral amines are frequently employed as chiral auxiliaries, where they are temporarily attached to a substrate to direct a stereoselective reaction, and then subsequently cleaved. nih.gov In the case of this compound, it could be envisioned to act as a chiral auxiliary in diastereoselective alkylation or Michael addition reactions. osi.lv

The synthesis of macrocyclic structures is another area where chiral diamines, analogous to derivatives of this compound, have proven valuable. The condensation of chiral diamines with dialdehydes can lead to the formation of enantiopure macrocyclic Schiff bases, which can be further reduced to the corresponding macrocyclic amines.

Incorporation of this compound into Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products with high efficiency and selectivity. acs.orgmdpi.com this compound provides a versatile scaffold for the construction of such ligands. The primary amine group can be readily functionalized to introduce coordinating atoms like phosphorus, nitrogen, or oxygen, leading to a diverse range of P,N-ligands, diamine ligands, or amino alcohol ligands.

The steric bulk and conformational rigidity of the 3,5-dimethylcyclohexyl group can create a well-defined chiral pocket around a metal center, influencing the trajectory of incoming substrates and thus dictating the stereochemical outcome of the catalyzed reaction. nih.gov The synthesis of such ligands often involves straightforward synthetic steps, making them accessible for screening in various catalytic transformations. researchgate.net

This compound in the Design of Novel Catalytic Systems

The direct use of this compound and its derivatives as catalysts, particularly in the realm of organocatalysis, represents a significant area of its utility. Furthermore, its incorporation into metal-based catalytic systems as a ligand expands its applicability across a broad spectrum of chemical reactions.

Organocatalytic Applications of this compound and its Derivatives

Chiral primary amines have emerged as powerful organocatalysts for a variety of asymmetric transformations. rsc.orgrsc.org They operate through the formation of chiral enamines or iminium ions with carbonyl compounds, activating them towards nucleophilic or electrophilic attack. nih.gov this compound, as a chiral primary amine, can be directly employed in such reactions.

The effectiveness of a chiral primary amine organocatalyst is often dependent on its structural features. The steric hindrance provided by the dimethylcyclohexyl group can influence the E/Z geometry of the enamine intermediate, which in turn can control the diastereoselectivity of the reaction. youtube.com Representative organocatalytic reactions where this compound or its derivatives could be applied are summarized in the table below.

Table 1: Potential Organocatalytic Applications of this compound and its Derivatives

| Reaction Type | Substrate A | Substrate B | Potential Product | Expected Enantioselectivity |

|---|---|---|---|---|

| Aldol Reaction | Aldehyde | Ketone | β-Hydroxy carbonyl | High |

| Michael Addition | α,β-Unsaturated carbonyl | Nucleophile (e.g., malonate) | 1,5-Dicarbonyl compound | High |

| Mannich Reaction | Aldehyde | Imine | β-Amino carbonyl | High |

| Diels-Alder Reaction | Diene | Dienophile | Cyclohexene derivative | Moderate to High |

This table presents potential applications based on the known reactivity of analogous chiral primary amine organocatalysts. The expected enantioselectivity is an estimation based on literature precedents for similar systems. mdpi.comresearchgate.netnih.gov

Ligands Derived from this compound for Metal-Catalyzed Reactions

As mentioned previously, this compound is a valuable precursor for the synthesis of chiral ligands for transition metal catalysis. mdpi.com The resulting metal complexes can be employed in a wide array of enantioselective transformations, including hydrogenation, C-H functionalization, and cross-coupling reactions. acs.org

For example, Schiff base ligands, readily prepared by the condensation of this compound with a suitable aldehyde, can coordinate with various metals to form active catalysts. nih.govcu.edu.eg The specific geometry and electronic properties of the resulting metal complex, dictated by both the metal and the ligand, will determine its catalytic activity and selectivity. researchgate.netnih.gov

Table 2: Potential Metal-Catalyzed Reactions Using Ligands Derived from this compound

| Reaction Type | Metal Catalyst | Ligand Type | Potential Product | Key Features |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Chiral Phosphine | Chiral Alcohols/Amines | High enantioselectivity |

| Asymmetric C-H Activation | Palladium, Rhodium | Chiral N,N- or P,N-Ligand | Functionalized Chiral Molecules | Atom economy, direct functionalization |

| Asymmetric Cross-Coupling | Palladium, Copper | Chiral Phosphine or Diamine | Chiral Biaryls, etc. | Formation of C-C and C-X bonds |

This table illustrates potential applications based on established principles of asymmetric metal catalysis with chiral ligands. The performance would be highly dependent on the specific ligand structure and reaction conditions. mdpi.comyoutube.com

This compound in Polymer Chemistry and Materials Science

The reactivity of the primary amine group in this compound makes it a suitable monomer or curing agent in the synthesis of various polymers. The incorporation of the chiral dimethylcyclohexyl unit can impart unique properties to the resulting materials.

Amine-based compounds are widely used as curing agents for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked polymer network. threebond.co.jppcimag.comdelamine.com The use of this compound as a curing agent would introduce chirality into the epoxy thermoset. This could potentially influence the material's mechanical properties, thermal stability, and even its interaction with other chiral molecules. The rate of curing and the final properties of the cured resin are dependent on the structure of the amine curing agent. basf.comgoogle.com

In polyurethane chemistry, diamines are used as chain extenders in the reaction with diisocyanates to form polyureas or polyurethane-ureas. johnson-fine.comacs.orgacs.org A diamine derivative of this compound could be used to create chiral polyurethanes. researchgate.net The rigidity and stereochemistry of the cyclohexyl ring would affect the packing of the polymer chains and, consequently, the macroscopic properties of the material, such as its tensile strength, elasticity, and thermal behavior. nih.gov Non-isocyanate routes to polyurethanes, which are considered more environmentally friendly, also often utilize the reaction of diamines with activated carbonates. nih.gov

Table 3: Potential Applications in Polymer Science

| Polymer Type | Role of this compound Derivative | Potential Properties |

|---|---|---|

| Epoxy Resin | Chiral Curing Agent | Modified mechanical strength, thermal stability, chiral recognition |

| Polyurethane/Polyurea | Chiral Diamine Monomer/Chain Extender | Enhanced thermal properties, specific mechanical responses, optical activity |

This table outlines potential roles and resulting properties based on the established chemistry of epoxy resins and polyurethanes.

Monomers and Cross-linkers Incorporating this compound

This compound can be employed as a diamine monomer in the synthesis of polyamides. The condensation reaction of diamines with dicarboxylic acids is a fundamental process in creating these polymers. For instance, polyamides with high melting points and sticking temperatures have been synthesized by condensing cyclohexanebis(methylamine) derivatives with various dicarboxylic acids. google.com The inclusion of the dimethylcyclohexyl group from this compound into the polymer backbone can impart increased rigidity and thermal stability.

In the realm of thermosetting polymers, particularly epoxy resins, cycloaliphatic amines like this compound serve as effective curing agents or cross-linkers. google.comthreebond.co.jp The amine groups react with the epoxide rings of the epoxy resin, leading to the formation of a three-dimensional cross-linked network. threebond.co.jp This cross-linking process transforms the liquid resin into a hard, infusible solid with enhanced mechanical strength, chemical resistance, and thermal stability. threebond.co.jpepochemie.com The structure of the amine curing agent significantly influences the final properties of the cured epoxy resin. The bulky 3,5-dimethylcyclohexyl group can introduce steric hindrance, which may affect the curing kinetics and the network structure, potentially leading to a longer pot life and improved thermal properties of the final product. google.com

The use of cycloaliphatic amines as curing agents can offer a good balance of properties, including reasonable color and color retention, good chemical resistance, and for heat-cured systems, excellent elevated-temperature performance. evonik.comevonik.com Modified aliphatic and cycloaliphatic amines are often developed to optimize characteristics such as pot life, cure speed, and handling, while also reducing the volatility and toxicity associated with some amine compounds. epochemie.com

Modification of Polymer Properties with this compound Derivatives

The incorporation of this compound derivatives into polymer structures can significantly modify their physical and chemical properties. The bulky and hydrophobic nature of the dimethylcyclohexyl group can influence several key polymer characteristics.

Thermal Properties: The introduction of rigid cycloaliphatic structures like the dimethylcyclohexyl group into a polymer backbone generally increases the glass transition temperature (Tg) of the material. mdpi.comresearchgate.net The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov A higher Tg indicates that the polymer can maintain its rigidity and mechanical properties at higher temperatures. For example, the incorporation of cyclohexyl-substituted monomers in poly(phosphonate)s has been shown to significantly raise the Tg compared to their linear alkyl counterparts. researchgate.net The steric hindrance provided by the 3,5-dimethyl substitution can further restrict chain mobility, contributing to an even higher Tg and improved thermal stability. mdpi.com

Mechanical Properties: The use of cross-linking agents, including cycloaliphatic amines, is a well-established method to enhance the mechanical properties of polymers. nih.govnih.govresearchgate.net Cross-linking creates a network structure that increases the material's stiffness, strength, and resistance to deformation. nih.gov The specific structure of the cross-linker plays a crucial role in the final mechanical performance. nih.gov The rigid dimethylcyclohexyl moiety, when part of a cross-linked network, can contribute to a higher modulus and improved hardness. However, the concentration of the cross-linking agent must be carefully controlled, as excessive cross-linking can sometimes lead to brittleness and a decrease in properties like flexural and impact strength. nih.gov

This compound in Supramolecular Chemistry

The distinct size, shape, and chemical functionality of this compound make it an interesting candidate for applications in supramolecular chemistry, which involves the study of non-covalent interactions between molecules.

Host-Guest Interactions Involving this compound

Host-guest chemistry focuses on the formation of complexes between a larger "host" molecule and a smaller "guest" molecule. nih.govnih.gov The hydrophobic and sterically defined cyclohexyl ring of this compound can act as a guest that fits into the cavities of various host molecules, such as cyclodextrins or cucurbiturils. nih.govmdpi.com The formation of these inclusion complexes is driven by non-covalent forces like hydrophobic interactions and van der Waals forces. nih.gov

Research has shown that cyclohexyl moieties can be encapsulated within the hydrophobic cavity of cucurbit nih.govuril (Q nih.gov), a macrocyclic host molecule. mdpi.com The study of such interactions, often carried out using techniques like ¹H NMR spectroscopy and isothermal titration calorimetry, can provide valuable information about the binding affinity and thermodynamics of the complexation. mdpi.com The amine group of this compound, which can be protonated, allows for additional electrostatic interactions with the portals of the host molecule, potentially influencing the stability and geometry of the resulting host-guest complex.

Self-Assembly of Structures Incorporating this compound

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The specific shape and directional interactions of this compound can direct its self-assembly or the assembly of larger structures containing this moiety. For instance, the combination of the bulky, hydrophobic cyclohexyl group and the polar, hydrogen-bonding capable amine group can lead to the formation of amphiphilic structures that self-assemble in solution.

The principles of molecular recognition and self-assembly are fundamental to the creation of complex supramolecular architectures. nih.gov While specific studies on the self-assembly of this compound itself are not extensively documented in the provided search results, the general principles of supramolecular chemistry suggest that its derivatives could be designed to form specific aggregates, such as micelles, vesicles, or even more complex nanostructures. nih.gov

Theoretical and Computational Studies of this compound

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to predict and analyze the time-dependent behavior of molecular systems. For this compound, MD simulations can provide invaluable insights into its interactions at the atomic level, which is crucial for understanding its potential performance in various applications.

In the context of polymer science, MD simulations could elucidate the conformational dynamics of polymer chains incorporating this compound. For instance, when used as a monomer in polyamides or as a curing agent in epoxy resins, the bulky and non-planar nature of the dimethylcyclohexyl group would significantly influence chain packing and mobility. Simulations could predict key material properties such as the glass transition temperature (Tg), mechanical modulus, and thermal stability. By analyzing the intermolecular forces, including van der Waals interactions and hydrogen bonding involving the amine group, researchers can understand how the specific stereochemistry of the 3,5-dimethyl substitution impacts the macroscopic properties of the resulting material.

In the realm of catalysis, MD simulations could be employed to study the interaction of this compound, or its metal complexes, with substrates. These simulations can reveal the binding modes of reactants to the catalytic center, the conformational changes that occur during the catalytic cycle, and the energy barriers associated with different reaction pathways. This information is critical for the rational design of more efficient and selective catalysts. For example, the steric hindrance provided by the dimethylcyclohexyl moiety could be precisely modeled to understand its role in controlling stereoselectivity in asymmetric catalysis.

A hypothetical MD simulation study on a polyamide containing this compound might involve the steps and potential findings outlined in the table below.

| Simulation Step | Description | Potential Insights |

|---|---|---|

| System Setup | Construction of an amorphous cell of polyamide chains derived from this compound and a diacid. The system is solvated and neutralized. | Initial packing density and distribution of polymer chains. |

| Equilibration | The system is subjected to energy minimization followed by a series of simulations at constant temperature and pressure (NPT ensemble) to reach a stable, equilibrated state. | Determination of equilibrium density and stabilization of the polymer matrix. |

| Production Run | A long simulation is performed in the NVT or NPT ensemble to collect data on the system's properties over time. | Analysis of chain dynamics, segmental motion, and free volume distribution. |

| Data Analysis | Calculation of various properties from the simulation trajectory, such as radial distribution functions, mean squared displacement, and mechanical properties. | Prediction of glass transition temperature, Young's modulus, and diffusion coefficients of small molecules within the polymer. |

Quantitative Structure-Property Relationships (QSPR) for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. researchgate.net For this compound and its derivatives, QSPR can be a highly effective strategy to predict properties and guide the synthesis of new compounds with desired characteristics, thereby accelerating the materials design cycle.

The development of a QSPR model for this compound derivatives would begin with the generation of a dataset of molecules with known properties. These properties could include, for example, the glass transition temperature of derived polyamides, the catalytic activity of their metal complexes, or their solubility in various solvents. For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as topological, geometrical, electronic, and constitutional indices.

Once the dataset of molecules and their corresponding descriptors and properties is established, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the property of interest. The predictive power of the QSPR model is then validated using internal and external validation techniques.

A hypothetical QSPR study on the glass transition temperature (Tg) of polyamides derived from various substituted this compound derivatives might look like the following:

| Derivative of this compound | Key Molecular Descriptors | Experimental Tg (°C) | Predicted Tg (°C) using QSPR Model |

|---|---|---|---|

| This compound | Wiener Index, Molecular Volume, Dipole Moment | 150 | 152 |

| (3,5-Diethylcyclohexyl)methanamine | Wiener Index, Molecular Volume, Dipole Moment | 145 | 146 |

| (3,5-Di-tert-butylcyclohexyl)methanamine | Wiener Index, Molecular Volume, Dipole Moment | 165 | 163 |

| (3-Methyl-5-ethylcyclohexyl)methanamine | Wiener Index, Molecular Volume, Dipole Moment | 148 | 149 |

Such QSPR models can be instrumental in screening virtual libraries of this compound derivatives to identify candidates with optimal properties for specific applications in advanced materials and catalysis, thereby saving significant experimental time and resources.

Analytical Methodologies for Detection and Quantification of 3,5 Dimethylcyclohexyl Methanamine in Research Contexts

Chromatographic Techniques for (3,5-Dimethylcyclohexyl)methanamine Analysis

Chromatographic methods are paramount for the separation and analysis of this compound from complex matrices. The choice of technique is dictated by the analyte's volatility, polarity, and the specific requirements of the research, such as the need for enantiomeric separation.

Gas Chromatography (GC) and GC-MS for this compound

Gas chromatography is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

For effective separation, a non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be appropriate. The injection temperature should be optimized to ensure complete volatilization without thermal degradation. A temperature programming ramp for the oven, starting from a lower temperature and gradually increasing, would facilitate the separation of this compound from other components in a sample mixture.

Detection can be achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. However, for unambiguous identification and structural elucidation, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) is the gold standard. GC-MS provides not only the retention time of the compound but also its mass spectrum, which serves as a chemical fingerprint. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of alkyl and amine groups.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | Agilent 8890 GC System |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.2 mL/min |

| MS System | Agilent 5977B GC/MSD |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Transfer Line Temp | 280 °C |

High-Performance Liquid Chromatography (HPLC) for this compound

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of this compound, particularly for samples that are not amenable to GC due to low volatility or thermal instability. As a primary amine, this compound can be analyzed using reversed-phase HPLC with a C18 or C8 column.

The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase should be controlled to ensure the amine is in its ionized form, which can improve peak shape and retention. An acidic pH (e.g., 3-4) is generally preferred.

Detection of the non-chromophoric this compound requires derivatization or the use of specific detectors. Pre-column or post-column derivatization with a UV-active or fluorescent tag, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), would enable sensitive detection by a UV-Vis or fluorescence detector. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed for its detection without derivatization.

Chiral Chromatography for Enantiomeric Purity Determination of this compound

The structure of this compound contains multiple chiral centers, meaning it can exist as different stereoisomers. The separation and quantification of these enantiomers and diastereomers are crucial in stereoselective synthesis and pharmaceutical research. Chiral chromatography is the most effective technique for this purpose.

Both chiral GC and chiral HPLC can be utilized. For chiral GC, a capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative, would be necessary. In chiral HPLC, a variety of CSPs are available, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based, or Pirkle-type phases. The choice of the CSP and the mobile phase (often a mixture of alkanes and an alcohol like isopropanol (B130326) or ethanol (B145695) in normal-phase mode) is critical and requires methodical screening for optimal separation of the stereoisomers.

Spectrophotometric Methods for this compound Quantification

While this compound itself does not possess a strong chromophore for direct UV-Vis spectrophotometric quantification, indirect methods can be developed. These methods typically rely on a chemical reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the amine.

One common approach is the use of ninhydrin (B49086), which reacts with primary amines to form a deep purple-colored product known as Ruhemann's purple. This product exhibits a strong absorbance at approximately 570 nm. The reaction is typically carried out by heating the sample with a ninhydrin solution in a suitable solvent. A calibration curve is constructed using standards of known this compound concentration to allow for the quantification of unknown samples.

Table 2: Example Data for Spectrophotometric Quantification using Ninhydrin

| This compound (µg/mL) | Absorbance at 570 nm |

| 5 | 0.112 |

| 10 | 0.225 |

| 25 | 0.560 |

| 50 | 1.118 |

Electrochemical Detection Methods for this compound

Electrochemical methods can offer a sensitive and selective means for the detection of this compound, although it is not inherently electroactive at standard electrode potentials. However, its presence can be detected indirectly or after derivatization.

One potential approach involves coupling HPLC with electrochemical detection (HPLC-EC). After chromatographic separation, the analyte can be derivatized post-column with a reagent that introduces an electroactive moiety. For example, reaction with a quinone-type reagent could yield a product that is readily oxidized or reduced at a working electrode.

Alternatively, certain specialized electrode materials or modifications could potentially enable the direct electrochemical oxidation of the amine group. This would likely require the use of chemically modified electrodes, for instance, with catalytic materials that facilitate the electron transfer process. The applied potential and the resulting current would be the basis for quantification. The development of such a method would necessitate significant research to optimize electrode material, pH, and other experimental parameters for sensitivity and selectivity towards this compound.

Future Perspectives and Emerging Research Avenues for 3,5 Dimethylcyclohexyl Methanamine